Sembl

Description

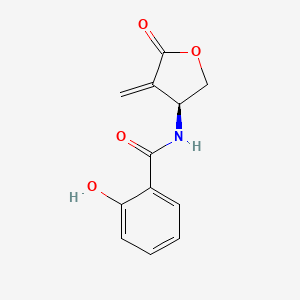

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-[(3S)-4-methylidene-5-oxooxolan-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7-9(6-17-12(7)16)13-11(15)8-4-2-3-5-10(8)14/h2-5,9,14H,1,6H2,(H,13,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEBFCLNXGMFOQ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(COC1=O)NC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H](COC1=O)NC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of Imatinib: A Technical Guide

Introduction

Imatinib, marketed as Gleevec®, is a cornerstone of targeted cancer therapy, representing a paradigm shift in the treatment of chronic myeloid leukemia (CML) and other cancers.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, chemical synthesis, and key experimental protocols related to Imatinib. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific journey of this landmark therapeutic agent.

Discovery and Development: A Milestone in Targeted Therapy

The development of Imatinib was a culmination of decades of research into the molecular underpinnings of CML. The discovery of the Philadelphia chromosome, a reciprocal translocation between chromosomes 9 and 22, t(9;22)(q34;q11), and the subsequent identification of the resultant BCR-Abl fusion protein were pivotal.[2] This constitutively active tyrosine kinase was identified as the primary driver of CML.

In the late 1990s, a team of scientists at Ciba-Geigy (now Novartis), led by biochemist Nicholas Lydon, sought to develop a specific inhibitor of the BCR-Abl kinase.[3] Their efforts, in collaboration with oncologist Brian Druker at Oregon Health & Science University, led to the identification and development of Imatinib (formerly known as STI571).[3] The first clinical trial of Imatinib began in 1998, and due to its remarkable efficacy, it received accelerated approval from the U.S. Food and Drug Administration (FDA) in 2001 for the treatment of CML.[4]

Mechanism of Action: Inhibiting the Driver Oncogene

Imatinib functions as a potent and selective inhibitor of the BCR-Abl tyrosine kinase. It binds to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation of the enzyme.[3] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive the uncontrolled proliferation and survival of CML cells.[3]

The BCR-Abl fusion protein activates several downstream signaling pathways, including:

-

Ras/MAPK Pathway: Promotes cell proliferation.

-

PI3K/Akt Pathway: Mediates cell survival and inhibits apoptosis.

-

JAK/STAT Pathway: Involved in cell growth and differentiation.

By inhibiting BCR-Abl, Imatinib effectively shuts down these aberrant signaling cascades, leading to cell cycle arrest and apoptosis in the leukemic cells.[3] The high selectivity of Imatinib for BCR-Abl, c-Kit, and PDGF-R kinases contributes to its favorable safety profile, as it has minimal effects on other kinases in the human kinome.

Chemical Synthesis of Imatinib

The chemical synthesis of Imatinib has been approached through various routes. A common and efficient method involves a multi-step process, which is outlined below. This synthesis is designed for scalability and high purity of the final active pharmaceutical ingredient (API).

One of the established synthetic routes begins with the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[5] This approach is efficient and allows for the production of Imatinib with high purity.[5] Another route involves the reaction of 4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine with a 4-(4-methyl-piperazin-1-methyl)-benzoic acid ester in the presence of a base.[5][6]

Quantitative Data

The efficacy of Imatinib is quantified by its half-maximal inhibitory concentration (IC50) against its target kinases. The following table summarizes the IC50 values of Imatinib against wild-type BCR-Abl and various clinically relevant mutants.

| Target | IC50 (nM) | Reference |

| Wild-Type BCR-Abl | 110 | [2] |

| c-Abl | 400 | [7] |

| PDGFRα | - | - |

| c-Kit | - | - |

| BCR-Abl Mutants | ||

| T315I | >10,000 | [8] |

| E255K | 5,000 | [9] |

| Y253H | 2,500 | [9] |

| M351T | 1,500 | [9] |

| H396P | 1,000 | [9] |

Note: IC50 values can vary depending on the specific assay conditions.

Key Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

The determination of the IC50 value is a critical step in the characterization of a kinase inhibitor. A common method is the in vitro kinase assay, which measures the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor.

Objective: To determine the concentration of Imatinib required to inhibit 50% of the enzymatic activity of the Abl kinase.

Materials:

-

Recombinant Abl kinase

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for other detection methods)

-

Substrate peptide (e.g., a synthetic peptide with a tyrosine residue)

-

Imatinib stock solution

-

96-well plates

-

Phosphocellulose paper or other capture medium

-

Scintillation counter or other appropriate detection instrument

Methodology:

-

Preparation of Reagents: Prepare serial dilutions of Imatinib in the kinase buffer. Prepare a master mix containing the Abl kinase, substrate peptide, and other buffer components.

-

Reaction Setup: Add the Imatinib dilutions to the wells of a 96-well plate. Add the kinase master mix to each well.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or a strong acid).

-

Detection of Phosphorylation: Transfer a portion of the reaction mixture from each well onto phosphocellulose paper. Wash the paper to remove unincorporated ATP. Measure the amount of incorporated radiolabeled phosphate using a scintillation counter. Alternatively, non-radioactive methods such as ELISA or fluorescence-based assays can be used.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Imatinib concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanisms of Resistance

Despite the remarkable success of Imatinib, a significant clinical challenge is the development of drug resistance. Mechanisms of resistance can be broadly categorized as BCR-Abl dependent or BCR-Abl independent.

-

BCR-Abl Dependent Resistance: The most common mechanism is the acquisition of point mutations in the Abl kinase domain that impair Imatinib binding. The "gatekeeper" mutation, T315I, is particularly problematic as it confers resistance to Imatinib and second-generation TKIs by creating a steric hindrance that prevents drug binding.[10]

-

BCR-Abl Independent Resistance: These mechanisms involve the activation of alternative signaling pathways that bypass the need for BCR-Abl signaling, or changes in drug efflux and influx that reduce the intracellular concentration of Imatinib.[11]

The emergence of resistance has driven the development of second and third-generation TKIs, such as Dasatinib, Nilotinib, and Ponatinib, which are effective against many of the Imatinib-resistant mutants.

Conclusion

Imatinib stands as a testament to the power of rational drug design and targeted therapy. Its discovery and successful clinical application have not only transformed the prognosis for CML patients but have also paved the way for the development of a new generation of targeted cancer drugs. A thorough understanding of its discovery, mechanism of action, synthesis, and the mechanisms of resistance is crucial for the continued development of novel and more effective cancer therapies.

References

- 1. Leukemia - Wikipedia [en.wikipedia.org]

- 2. Imatinib Analogs as Potential Agents for PET Imaging of Bcr-Abl/c-KIT Expression at a Kinase Level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacytimes.com [pharmacytimes.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 7. ashpublications.org [ashpublications.org]

- 8. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

[Compound] biological function and significance

An In-Depth Technical Guide to the Biological Function and Significance of Cycloastragenol

Introduction

Cycloastragenol (CAG) is a tetracyclic triterpenoid saponin, derived from the hydrolysis of astragaloside IV, a primary active constituent of the medicinal plant Astragalus membranaceus.[1][2] For centuries, this plant has been a cornerstone of Traditional Chinese Medicine, valued for its purported immune-enhancing and anti-aging properties.[2][3] In modern pharmacology, CAG has garnered significant attention as the only natural product compound reported to activate telomerase in humans, positioning it as a novel candidate for addressing age-associated diseases.[2][4] This guide provides a comprehensive overview of the biological functions of cycloastragenol, its mechanisms of action, and its significance for researchers and drug development professionals.

Core Biological Function: Telomerase Activation and Cellular Aging

The primary and most studied biological function of cycloastragenol is the activation of telomerase, a ribonucleoprotein enzyme that synthesizes and extends telomeric DNA at the ends of chromosomes.[5] Telomeres are protective caps that shorten with each cell division; critically short telomeres trigger cellular senescence or apoptosis, a key driver of the aging process.[5][6]

By activating telomerase, CAG can delay telomere shortening, thereby extending the replicative lifespan of cells.[3] This action helps to rejuvenate senescent cells, particularly demonstrated in immune cells like CD8+ T-lymphocytes, and inhibits the onset of cellular senescence.[3][7] This core function is the foundation for many of CAG's downstream effects.

Key Pharmacological Effects

Beyond telomerase activation, cycloastragenol exhibits a wide spectrum of pharmacological activities:

-

Senolytic Action : Recent studies have identified CAG as a novel senolytic agent, capable of selectively eliminating senescent (aged) cells without affecting healthy, non-senescent cells.[8] This effect is mediated, in part, by the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for the survival of senescent cells.[8]

-

Anti-Inflammatory and Anti-Oxidative Properties : CAG demonstrates significant anti-inflammatory and anti-oxidative effects.[1] It has been shown to modulate the activity of mitogen-activated protein (MAP) kinases and the expression of Nrf2, a key regulator of the cellular antioxidant response.[5]

-

Improved Lipid Metabolism : The compound has been reported to improve lipid metabolism. It can reduce cytoplasmic lipid droplets and, at high doses, prevent the differentiation of preadipocytes.[2] This is partly achieved through the direct activation of the Farnesoid X receptor (FXR), a key regulator of lipid and glucose homeostasis.[2][9]

-

Neuroprotection : Animal studies suggest CAG may have a role in supporting neurological health through the modulation of brain-derived neurotrophic factor (BDNF).[5]

-

Immune System Enhancement : By rejuvenating senescent T-cells, CAG can improve immune function.[3][7] Research has shown it can enhance the activity of T-cells and Natural-killer cells, which are vital for clearing pathogens and malignant cells.[6]

Significance in Research and Drug Development

Cycloastragenol's unique profile as a telomerase activator and senolytic makes it a compound of high interest for therapeutic development, particularly in the context of age-related diseases.

-

Geroprotective Potential : By combating cellular senescence and telomere attrition, CAG presents a potential therapeutic strategy for mitigating age-related conditions such as cardiovascular disease, osteoporosis, and macular degeneration.[4][5]

-

Safety and Pharmacokinetics : CAG is absorbed via passive diffusion in the intestinal epithelium and undergoes first-pass metabolism in the liver.[1][2] Preclinical safety studies have established a high no-observed-adverse-effect level (NOAEL) in rats at over 150 mg/kg/day.[2] While generally considered safe within certain dose ranges, its potential for interacting with drugs metabolized by UGT1A8 or UGT2B7 requires consideration.[2]

-

Oncological Considerations : A significant concern for any telomerase activator is the theoretical risk of promoting cancer, as over 80% of human tumors rely on reactivated telomerase for immortalization.[2] However, studies administering CAG to mice for four months did not show an increased incidence of cancer, suggesting the risk may be nuanced.[2][7] This remains a critical area for further investigation.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on cycloastragenol.

Table 1: In Vivo Safety and Efficacy Data

| Parameter | Species/Model | Dosage | Duration | Result | Reference |

| NOAEL | Rats | >150 mg/kg/day | 91 days | No adverse effects observed | [2] |

| Cancer Incidence | Adult Female Mice | 25 mg/kg/day | 4 months | No increase in cancer incidence | [2] |

| Bone Mineral Density | Mice (Radiation-induced aging) | Not Specified | Not Specified | Increased total bone mineral density | [8] |

| Telomere Length | Humans (Topical application) | Not Specified | 4 weeks | Significant increase in average median telomere length (5342 bp vs. 4616 bp in control) | [10] |

Table 2: In Vitro Mechanistic Data

| Parameter | Cell Type | Concentration | Result | Reference |

| Telomerase Activity | Human CD4 and CD8 T-cells | Not Specified | Moderate increase in telomerase activity | [7] |

| Adipocyte Differentiation | 3T3-L1 preadipocytes | High doses | Prevention of differentiation | [2] |

| Calcium Influx | 3T3-L1 preadipocytes | Dose-dependent | Stimulation of calcium influx | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited.

Protocol 1: In Vitro Telomerase Activity Assay in Human T-Cells

-

Cell Isolation and Culture : Isolate human CD4+ and CD8+ T-lymphocytes from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS).

-

Cell Treatment : Culture the isolated T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, IL-2, and phytohemagglutinin (PHA). Divide cells into control (vehicle) and treatment groups. Treat the latter with specified concentrations of cycloastragenol.

-

Telomerase Activity Measurement : After the treatment period (e.g., 48-72 hours), harvest the cells. Prepare cell lysates and measure telomerase activity using a Telomeric Repeat Amplification Protocol (TRAP) assay. This assay involves the extension of a substrate oligonucleotide by telomerase, followed by PCR amplification of the products.

-

Data Analysis : Quantify the amplified products using gel electrophoresis or a real-time PCR system. Compare the telomerase activity in CAG-treated cells to the control group.

Protocol 2: In Vivo Murine Model of Radiation-Induced Aging

-

Animal Model : Use C57BL/6 mice, aged 8-10 weeks. Induce premature aging via total body irradiation (TBI) with a sublethal dose of X-rays.

-

Treatment Regimen : Following irradiation, randomly assign mice to a control group (receiving vehicle, e.g., saline) and a treatment group (receiving daily oral gavage of cycloastragenol at a specified dose, such as 25 mg/kg).

-

Phenotypic Assessment : Monitor the mice for signs of aging over several weeks or months. This includes observing changes in fur color (graying), body weight, and performing functional tests like open-field tests to assess motor activity.

-

Tissue Analysis : At the end of the study, euthanize the animals and collect tissues (e.g., liver, skin, bone). Analyze biomarkers of senescence, such as senescence-associated β-galactosidase (SA-β-gal) staining. Measure bone mineral density using dual-energy X-ray absorptiometry (DEXA).

-

Molecular Analysis : Use techniques like Western Blot or qPCR on tissue lysates to measure the expression levels of proteins in relevant signaling pathways (e.g., PI3K/AKT/mTOR) and markers of inflammation.

Visualizations: Pathways and Workflows

Signaling Pathways for Cycloastragenol-Mediated Telomerase Activation

Caption: Hypothetical signaling pathways for telomerase activation by Cycloastragenol.

Senolytic Mechanism of Action via PI3K/AKT/mTOR Pathway

Caption: Inhibition of the PI3K/AKT/mTOR pathway contributes to CAG's senolytic effects.

General Experimental Workflow for CAG Evaluation

Caption: A typical research and development workflow for Cycloastragenol.

References

- 1. Cycloastragenol: An exciting novel candidate for age-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cycloastragenol: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. prohealth.com [prohealth.com]

- 6. rroij.com [rroij.com]

- 7. What is cycloastragenol?_Chemicalbook [chemicalbook.com]

- 8. Scientists Discover Plant Compound Exerts Anti-aging Senolytic Effects [nmn.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Pharmacokinetics and Pharmacodynamics of Oseltamivir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir is an antiviral medication widely utilized for the treatment and prevention of infections caused by influenza A and B viruses.[1] Marketed under the trade name Tamiflu®, it functions as a neuraminidase inhibitor, a critical component in the viral life cycle.[2][[“]] This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of oseltamivir, intended to serve as a resource for researchers, scientists, and professionals involved in drug development.

Oseltamivir is administered as a prodrug, oseltamivir phosphate, which is inactive in its initial form.[4] Following oral administration, it is readily absorbed from the gastrointestinal tract and subsequently converted by hepatic esterases into its active metabolite, oseltamivir carboxylate.[2][4] It is this active form that exerts the antiviral effect.[1]

Pharmacokinetics

The pharmacokinetic profile of oseltamivir and its active metabolite, oseltamivir carboxylate, has been extensively studied. Key parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Oseltamivir

| Parameter | Value | Reference |

| Absorption | Readily absorbed from the gastrointestinal tract. | [5] |

| Bioavailability | Approximately 80% | [1] |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | [5] |

| Plasma Protein Binding | 42% | [2][5] |

| Metabolism | Extensively metabolized by hepatic esterases to oseltamivir carboxylate. | [4][5] |

| Elimination Half-Life | 1-3 hours | [2][5] |

Table 2: Pharmacokinetic Parameters of Oseltamivir Carboxylate

| Parameter | Value | Reference |

| Bioavailability | Approximately 75% of an oral oseltamivir dose reaches systemic circulation as the active metabolite. | [5] |

| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | [5] |

| Distribution | Volume of distribution is approximately 23 to 26 liters. Distributes throughout the body, including the upper and lower respiratory tract. Crosses the placenta and enters breast milk. | [1][5] |

| Plasma Protein Binding | Approximately 3% | [5] |

| Metabolism | Not further metabolized. | [2] |

| Excretion | Primarily via urine (>90% as oseltamivir carboxylate). Less than 20% is eliminated in feces. | [2][5] |

| Elimination Half-Life | 6-10 hours | [2][5] |

Pharmacodynamics

Mechanism of Action

Oseltamivir's antiviral activity stems from the selective inhibition of the neuraminidase enzyme of influenza A and B viruses by its active metabolite, oseltamivir carboxylate.[4][6] Neuraminidase is a glycoprotein on the surface of the virus that is essential for the release of newly formed virus particles from infected cells.[4] By blocking this enzyme, oseltamivir carboxylate prevents the spread of the virus to other cells.[4][7]

Mechanism of action of oseltamivir.

Resistance

Resistance to oseltamivir can arise from mutations in the viral neuraminidase or hemagglutinin genes.[8] The most commonly reported mutation that confers oseltamivir resistance is a single amino acid substitution from histidine to tyrosine at position 275 (H275Y) of the neuraminidase gene.[8][9][10] Other mutations associated with reduced susceptibility include R292K and N294S.[10][11] These mutations can prevent the conformational change in the neuraminidase active site that is necessary for oseltamivir to bind effectively.[10][11]

Logical flow of oseltamivir resistance.

Experimental Protocols

Quantification of Oseltamivir in Biological Matrices

A variety of analytical techniques are employed to quantify oseltamivir and its active metabolite in matrices such as human and animal plasma, saliva, and urine.[12] High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods.[12]

Example Protocol: HPLC-MS/MS for Oseltamivir in Human Plasma [13]

-

Sample Preparation:

-

A liquid-liquid extraction with ethyl acetate is performed on plasma samples.

-

Venlafaxine is often used as an internal standard.

-

The addition of benzoic acid to aqueous acetonitrile solutions of the analyte can prevent oxidative degradation.

-

-

Chromatographic Separation:

-

A C18 column is typically used.

-

The mobile phase may consist of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate buffer at pH 3.5).

-

-

Mass Spectrometric Detection:

-

Detection is performed using a tandem mass spectrometer in selected reaction monitoring (SRM) mode.

-

The transitions monitored are specific to oseltamivir and the internal standard.

-

-

Quantification:

-

A calibration curve is generated using known concentrations of oseltamivir.

-

The concentration of oseltamivir in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Workflow for oseltamivir quantification.

In Vivo Efficacy Studies in Animal Models

Animal models, such as mice and ferrets, are crucial for evaluating the in vivo efficacy of oseltamivir against influenza virus infections.[14][15][16]

Example Protocol: Mouse Model of Influenza Infection [14]

-

Animal Model: BALB/c mice are commonly used.

-

Virus Strain: A laboratory-adapted strain of influenza virus (e.g., H3N1) is used for infection.

-

Infection: Mice are intranasally inoculated with the virus.

-

Treatment:

-

Oseltamivir is administered orally by gavage.

-

Dosing regimens can vary, for example, twice daily at 1 and 10 mg/kg/day.

-

Treatment can be initiated pre- or post-infection.

-

-

Outcome Measures:

-

Viral Titers: Lung viral titers are determined by plaque assay at various time points post-infection.

-

Inflammatory Response: Bronchoalveolar lavage fluid (BALF) is collected to quantify inflammatory cells (e.g., neutrophils, macrophages) and pro-inflammatory mediators (e.g., TNF-α, IL-1β, IL-6).

-

Conclusion

Oseltamivir remains a cornerstone in the management of influenza. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is essential for its optimal use and for the development of new antiviral agents. This guide provides a detailed overview of these characteristics, supported by experimental data and methodologies, to aid researchers and drug development professionals in their ongoing efforts to combat influenza.

References

- 1. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tamiflu Mechanism Of Action - Consensus Academic Search Engine [consensus.app]

- 4. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]

- 5. mims.com [mims.com]

- 6. academic.oup.com [academic.oup.com]

- 7. m.youtube.com [m.youtube.com]

- 8. news-medical.net [news-medical.net]

- 9. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]

- 10. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. erurj.journals.ekb.eg [erurj.journals.ekb.eg]

- 13. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 15. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

[Compound] toxicology and safety profile

An In-Depth Technical Guide to the Toxicology and Safety Profile of Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetylsalicylic acid (ASA), commonly known as aspirin, is one of the most widely used drugs globally for its analgesic, antipyretic, anti-inflammatory, and antithrombotic effects.[1] Its primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, which suppresses the production of prostaglandins and thromboxanes.[1][2][3][4][5] While generally safe at therapeutic doses, aspirin is associated with a well-characterized profile of adverse effects, primarily gastrointestinal distress, and can induce severe toxicity in overdose situations. This guide provides a comprehensive overview of the non-clinical and clinical toxicology of acetylsalicylic acid, detailing its pharmacokinetic profile, mechanisms of toxicity, and pivotal safety studies. Quantitative data are summarized for clarity, and key experimental protocols and biological pathways are described and visualized.

Mechanism of Action

Aspirin exerts its therapeutic and toxic effects primarily through the irreversible acetylation of cyclooxygenase enzymes (COX-1 and COX-2).[2][3][5]

-

COX-1 Inhibition: In platelets, the irreversible inhibition of COX-1 blocks the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation. This effect lasts for the entire lifespan of the platelet (8-9 days) and is the basis for aspirin's antiplatelet, cardioprotective effects.[1][3]

-

COX-2 Inhibition: At sites of inflammation, COX-2 is upregulated and produces prostaglandins that mediate pain, fever, and inflammation. Aspirin's inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic properties.[1][4]

The inhibition of prostaglandin synthesis, particularly in the gastrointestinal tract, is also a primary driver of aspirin's most common toxicity.

Caption: Aspirin's irreversible inhibition of COX-1 and COX-2 enzymes.

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion (ADME) of aspirin are well-characterized. A key feature is its dose-dependent kinetics, where metabolic pathways can become saturated at high doses, significantly increasing the half-life and risk of toxicity.

| Parameter | Description | Value / Comment | Reference(s) |

| Absorption | Rapidly absorbed from the stomach and proximal small intestine via passive diffusion. | Peak plasma salicylate levels occur 1-2 hours post-administration. Enteric-coated forms delay absorption. | [6][7][8] |

| Distribution | Widely distributed to body tissues. | Volume of Distribution (Vd): 0.1–0.2 L/kg. Crosses the placenta and enters breast milk. | [1][7] |

| Protein Binding | Binds to serum albumin. | 80-90%. Binding is concentration-dependent and saturable; higher free salicylate fraction increases toxicity. | [1] |

| Metabolism | Rapidly hydrolyzed in the gut wall, liver, and blood to its active metabolite, salicylic acid. | Salicylic acid is further metabolized in the liver via conjugation with glycine (forms salicyluric acid) and glucuronic acid. These pathways are saturable. | [1][6][7] |

| Excretion | Primarily excreted by the kidneys as salicylic acid and its metabolites. | Elimination kinetics shift from first-order at low doses to zero-order at high doses. Half-life is dose-dependent: 2-3 hours (low doses) to 15-30 hours (high doses). Renal clearance is highly sensitive to urinary pH (alkalinization increases clearance). | [1][6][7][9] |

Non-Clinical Toxicology

Acute Toxicity

Aspirin demonstrates moderate acute toxicity in animal models. The primary method for assessing acute oral toxicity is the OECD Test Guideline 423 (Acute Toxic Class Method).

| Test | Species | Route | Result (LD50) | Reference(s) |

| Acute Lethal Dose | Rat | Oral | 200 mg/kg | [10] |

| Acute Lethal Dose | Mouse | Oral | 250 mg/kg | [10] |

Repeated-Dose Toxicity

Chronic administration of aspirin can lead to dose-dependent toxicity, primarily affecting the gastrointestinal tract and liver.

| Study Duration | Species | NOAEL | LOAEL | Observed Effects at LOAEL | Reference(s) |

| 15-Day (Aspirin Eugenol Ester) | Rat | 50 mg/kg/day | 1000 mg/kg/day | Changes in blood glucose and liver enzymes (AST, ALP, ALT). | [2] |

| 28-Day | Rat | Not Established | 10 mg/kg/day | Gastric toxicity (lesions, ulceration). | [11] |

| Chronic | Rat | Not Established | >100 mg/kg/day | Mild sinusoidal congestion (hepatotoxicity). | [5] |

Genotoxicity

Aspirin has been evaluated in a standard battery of genotoxicity tests and is generally considered non-mutagenic.

| Assay Type | Test System | Metabolic Activation (S9) | Result | Reference(s) |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537, TA1538) | With and Without | Negative | [4] |

| In Vivo Micronucleus Test | Mouse Bone Marrow | N/A | Negative | [5] |

Some studies note that while not directly mutagenic, aspirin may show some evidence of genotoxicity in certain assays, but this does not translate to carcinogenicity.[12] Conversely, other research suggests aspirin can have a protective effect against genotoxicity induced by other chemical agents.[5][13]

Carcinogenicity

Long-term carcinogenicity bioassays, such as those conducted by the National Toxicology Program (NTP), have not been a focus for a legacy drug like aspirin. However, extensive epidemiological evidence and mechanistic understanding suggest that aspirin is not carcinogenic.[12] In fact, long-term use is associated with a reduced risk of certain cancers, particularly colorectal cancer.[14]

Reproductive and Developmental Toxicity

Aspirin can cross the placenta and is associated with developmental toxicity at high doses.[7]

| Study Type | Species | Route | NOAEL | LOAEL | Observed Effects at LOAEL | Reference(s) |

| Developmental Toxicity | Rat | Oral (Gavage) | 125 mg/kg/day | 250 mg/kg/day | Fetal malformations, including ventricular septal defects and hypoplastic testes. |

Mechanisms of Toxicity

Gastrointestinal Toxicity

Aspirin-induced gastric mucosal injury is the most common adverse effect and results from a dual-injury mechanism:

-

Direct/Topical Injury: As a weak acid, aspirin remains in a non-ionized, lipid-soluble state in the highly acidic stomach environment. It diffuses across the lipid membranes into gastric epithelial cells. Inside the cell, where the pH is neutral, aspirin becomes ionized ("ion trapping"), causing direct cellular damage.[1][4]

-

Indirect/Systemic Injury: The primary mechanism is the inhibition of COX-1, which reduces the synthesis of protective prostaglandins (PGE2 and PGI2). This leads to decreased secretion of mucus and bicarbonate, reduced mucosal blood flow, and impaired epithelial cell repair, rendering the mucosa vulnerable to damage from gastric acid.[2][3][4][10]

Caption: Dual pathways of direct and indirect gastric mucosal injury by aspirin.

Overdose Toxicity (Salicylism)

Acute overdose leads to a complex and potentially fatal clinical syndrome known as salicylism. The severity is dose-dependent.

| Severity | Acute Ingested Dose | Typical Serum Level | Clinical Manifestations | Reference(s) |

| Mild | <150 mg/kg | 30-50 mg/dL | Nausea, vomiting, tinnitus, dizziness, hyperventilation. | |

| Moderate | 150-300 mg/kg | 50-100 mg/dL | Severe hyperventilation, fever, sweating, confusion. | |

| Severe | >300 mg/kg | >100 mg/dL | Hallucinations, seizures, coma, pulmonary edema, cerebral edema, cardiovascular collapse, death. | [6] |

The pathophysiology involves:

-

Respiratory Alkalosis: Direct stimulation of the medullary respiratory center causes hyperventilation and a primary respiratory alkalosis.[9]

-

Metabolic Acidosis: Uncoupling of oxidative phosphorylation and inhibition of the Krebs cycle lead to the accumulation of organic acids (lactate, ketones), causing a high anion gap metabolic acidosis that follows the initial respiratory alkalosis.[9]

Key Experimental Protocols

OECD 423: Acute Oral Toxicity – Acute Toxic Class Method

This guideline is used to assess the acute toxicity of a single oral dose and classify the substance. It is designed to minimize animal use while providing sufficient information for hazard classification.

Methodology Summary:

-

Principle: A stepwise procedure using a small number of animals (typically 3) per step. The outcome of each step (mortality or evident toxicity) determines the next step: either dosing at a higher or lower fixed dose level or stopping the test.[14]

-

Animal Selection: Healthy, young adult rodents (usually female rats) are used. Animals are fasted prior to dosing.

-

Dose Levels: Pre-specified fixed starting doses are used, typically 5, 50, 300, or 2000 mg/kg body weight.[14]

-

Administration: The test substance is administered in a single dose by oral gavage. The volume is typically limited (e.g., not exceeding 1 mL/100g body weight for aqueous solutions).

-

Observation Period: Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic/CNS effects), and body weight changes for up to 14 days.[14]

-

Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

-

Endpoint: The test allows for the classification of the substance into a GHS category based on the observed toxicity at defined dose levels, providing an estimate of the LD50 range.

Caption: Stepwise procedure for the OECD 423 acute oral toxicity test.

OECD 471: Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay is used to detect gene mutations induced by a chemical. It is a standard component of the genotoxicity testing battery.

Methodology Summary:

-

Principle: The test uses several strains of amino acid-requiring bacteria (Salmonella typhimurium and/or Escherichia coli) that have mutations in the genes required to synthesize that amino acid (e.g., histidine). The assay measures the ability of a test substance to cause reverse mutations (reversions), restoring the bacteria's ability to grow on an amino acid-deficient medium.[1]

-

Test Strains: At least five strains are used, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and TA102, to detect various types of mutations (frameshift and base-pair substitutions).[1][4][6]

-

Metabolic Activation: Because some chemicals only become mutagenic after being metabolized, the test is performed both with and without an exogenous metabolic activation system, typically a rat liver post-mitochondrial fraction (S9).[1][4]

-

Procedure: The bacteria, test substance at several concentrations, and S9 mix (or buffer) are combined and plated on a minimal agar medium.

-

Endpoint: After incubation, the number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-related increase in revertant colonies that is reproducible and statistically significant (typically a two- to three-fold increase over the solvent control).[1]

References

- 1. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 2. A 15-day oral dose toxicity study of aspirin eugenol ester in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the chronic oral toxicity of an analgesic drug combination consisting of acetylsalicylic acid, paracetamol and caffeine in rats including an electron microscopical evaluation of kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutagenicity testing of selected analgesics in Ames Salmonella strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. amphysiol.com [amphysiol.com]

- 6. Mutagenicity assessment of Salacia chinensis by bacterial reverse mutation assay using histidine dependent Salmonella typhimurium tester strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MPG.eBooks - Table of Contents: NTP technical report on the toxicology and carcinogenesis studies of antimony trioxide (CASRN 1309-64-4) in wistar han [Crl:WI(Han)] rats and B6C3F1/N mice (Inhalation studies) [ebooks.mpdl.mpg.de]

- 8. researchgate.net [researchgate.net]

- 9. Prediction of Low-Dose Aspirin-Induced Gastric Toxicity Using Nuclear Magnetic Resonance Spectroscopy-Based Pharmacometabolomics in Rats [mdpi.com]

- 10. Aspirin for Ovarian Cancer · Recruiting Participants for Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 11. Colorectal Cancer and Asbestos - Asbestos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 14. The bacterial reverse mutation test | RE-Place [re-place.be]

Whitepaper: Initial Findings on the Therapeutic Potential of [Compound-G] for Glioblastoma Multiforme

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging central nervous system tumors to treat.[1] A key driver in a subset of GBM is the aberrant signaling of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[1][2] Amplification and mutation of the EGFR gene are common occurrences in GBM, leading to uncontrolled cell proliferation and survival.[1][2] This document outlines the initial preclinical findings for a novel small molecule, [Compound-G], designed as a potent and selective inhibitor of EGFR kinase activity. The following sections detail the in vitro and in vivo studies conducted to characterize the therapeutic potential of [Compound-G], including its inhibitory activity, effects on cancer cell viability, and preliminary efficacy in a murine xenograft model.

In Vitro Characterization

Kinase Inhibition Profile

The primary mechanism of action for [Compound-G] is the inhibition of tyrosine kinase enzymes.[3][4][5] To ascertain the potency and selectivity of [Compound-G], a panel of in vitro kinase inhibition assays were performed. The compound demonstrated high potency against EGFR, with substantially less activity against other closely related kinases, indicating a favorable selectivity profile.

Data Presentation: Kinase Inhibition

| Kinase Target | IC50 (nM) |

| EGFR | 5.2 |

| VEGFR2 | 850 |

| PDGFRβ | 1,200 |

| SRC | > 5,000 |

IC50 values represent the concentration of [Compound-G] required to inhibit 50% of the kinase activity.

Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity of [Compound-G] was assessed using an ADP-Glo™ Kinase Assay.[6]

-

Reaction Setup : Recombinant human kinase enzymes, the appropriate substrate, and ATP were prepared in a kinase assay buffer.[7]

-

Compound Addition : [Compound-G] was serially diluted and added to the kinase reaction mixture.

-

Incubation : The reaction was incubated at 30°C for 60 minutes to allow for ATP consumption.

-

Signal Generation : ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent was added to convert ADP to ATP and generate a luminescent signal via luciferase.[6][8]

-

Data Analysis : Luminescence was measured using a plate reader. The IC50 values were calculated by fitting the dose-response curves using a nonlinear regression model.

Cellular Viability in Glioblastoma Cell Lines

To evaluate the anti-proliferative effects of [Compound-G], a panel of human glioblastoma cell lines with known EGFR status was treated with the compound. [Compound-G] demonstrated potent inhibition of cell viability, particularly in cell lines with EGFR amplification.

Data Presentation: Cell Viability

| Cell Line | EGFR Status | GI50 (nM) |

| U87-MG | Amplified | 15 |

| A172 | Wild-Type | 250 |

| T98G | Wild-Type | 480 |

GI50 values represent the concentration of [Compound-G] required to inhibit 50% of cell growth.

Experimental Protocol: Cell Viability Assay

Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.[9]

-

Cell Plating : Glioblastoma cells were seeded in 96-well plates and allowed to adhere overnight.[10]

-

Compound Treatment : Cells were treated with a range of concentrations of [Compound-G] for 72 hours.

-

Reagent Addition : After the incubation period, the CellTiter-Glo® Reagent was added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[11]

-

Signal Measurement : The plate was incubated to stabilize the luminescent signal, which was then measured using a microplate reader.

-

Data Analysis : The GI50 values were determined from dose-response curves.

Mechanism of Action in Cellular Systems

EGFR Signaling Pathway Modulation

The EGFR signaling pathway plays a crucial role in cell proliferation and survival through downstream cascades like the PI3K/Akt and Ras/Raf/MEK pathways.[1][2] To confirm that [Compound-G] inhibits this pathway in a cellular context, a Western blot analysis was performed on U87-MG cells treated with the compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Epidermal Growth Factor Receptor in Glioma: Signal Transduction, Neuropathology, Imaging, and Radioresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. urologyku.com [urologyku.com]

- 4. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. promega.com [promega.com]

- 7. In vitro protein kinase assay [bio-protocol.org]

- 8. bmglabtech.com [bmglabtech.com]

- 9. youtube.com [youtube.com]

- 10. Video: Viability Assays for Cells in Culture [jove.com]

- 11. youtube.com [youtube.com]

Methodological & Application

Application Notes & Protocols: Investigating the Effects of Rapamycin on Cultured Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to studying the effects of Rapamycin, a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), in a cell culture setting. Detailed protocols for cell treatment, assessment of cell viability via MTT assay, and analysis of mTOR signaling pathway modulation by Western Blot are provided. Data is presented in a structured format for clarity, and key processes are visualized using workflow and pathway diagrams.

Introduction

Rapamycin is a macrolide compound that acts as a central regulator of cell growth, proliferation, and metabolism. It functions by forming a complex with the intracellular protein FKBP12, and this complex then binds to and allosterically inhibits the mTOR Complex 1 (mTORC1).[1] The mTOR signaling pathway is a critical cascade that integrates signals from growth factors and nutrients to control protein synthesis.[2] Key downstream effectors of mTORC1 include the p70 S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3] By inhibiting mTORC1, Rapamycin leads to the dephosphorylation of these targets, resulting in the suppression of protein synthesis and G1 phase cell cycle arrest.[1]

These application notes provide standardized protocols to quantify the anti-proliferative effects of Rapamycin and confirm its mechanism of action on the mTOR pathway in cultured mammalian cells.

The mTORC1 Signaling Pathway and Rapamycin Inhibition

The diagram below illustrates the canonical mTORC1 signaling pathway. Growth factor signaling activates the PI3K/Akt axis, which in turn activates mTORC1. Activated mTORC1 promotes cell growth by phosphorylating p70S6K and 4E-BP1. Rapamycin, by binding to FKBP12, inhibits mTORC1 activity, thereby blocking these downstream events.

Caption: The mTORC1 signaling pathway and the inhibitory action of Rapamycin.

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the impact of Rapamycin on cell lines.

Caption: General experimental workflow for cell-based Rapamycin studies.

Data Presentation: Expected Outcomes

Table 1: Proliferative Inhibition by Rapamycin in Various Cancer Cell Lines

The anti-proliferative activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50). The following table presents typical IC50 values for Rapamycin after a 48-hour treatment period, as determined by an MTT assay.

| Cell Line | Tissue of Origin | Rapamycin IC50 (nM) |

| MCF-7 | Breast Cancer | 25 |

| A549 | Lung Cancer | 50 |

| HeLa | Cervical Cancer | 40 |

| U-87 MG | Glioblastoma | 30 |

Note: These are representative values. Actual IC50 values can vary based on cell passage number, confluency, and specific assay conditions.

Table 2: Inhibition of mTORC1 Downstream Signaling by Rapamycin

Western blot analysis can be used to confirm that Rapamycin inhibits the phosphorylation of mTORC1 targets. The data below represents the relative band intensity of phosphorylated proteins, normalized to the total protein and expressed as a percentage of the untreated control. Cells were treated for 24 hours.

| Treatment | p-mTOR (Ser2448) | p-p70S6K (Thr389) |

| Control (Vehicle) | 100% | 100% |

| Rapamycin (20 nM) | 95% | 35% |

| Rapamycin (100 nM) | 90% | 10% |

Note: Rapamycin indirectly inhibits mTORC1 and may not always cause a strong decrease in the phosphorylation of mTOR itself at Ser2448, but it strongly inhibits the phosphorylation of its downstream target, p70S6K.[1][4]

Experimental Protocols

Protocol 1: Cell Culture and Rapamycin Treatment

-

Cell Seeding: Plate cells in the appropriate culture vessel (e.g., 96-well plate for MTT, 6-well plate for Western Blot) at a density that will ensure they are in the exponential growth phase and reach 60-70% confluency at the time of treatment.

-

Adherence: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Rapamycin Preparation: Prepare a stock solution of Rapamycin (e.g., 10 mM in DMSO) and store at -20°C.[1] On the day of the experiment, create a series of working solutions by diluting the stock in complete culture medium to the desired final concentrations (e.g., 0, 10, 20, 50, 100 nM).[5] The final DMSO concentration in the medium should be consistent across all wells and should not exceed 0.1%.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Rapamycin or vehicle control (medium with the same percentage of DMSO).

-

Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

Protocol 2: MTT Cell Viability Assay

This protocol is for use in a 96-well plate format.[7]

-

Treatment: Following the treatment period from Protocol 1, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well containing 100 µL of medium.[8]

-

Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[9][10]

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals.[7] Add 100 µL of DMSO to each well to dissolve the crystals.[11] Gently pipette to ensure complete solubilization.

-

Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

Protocol 3: Western Blot Analysis of mTOR Pathway Proteins

-

Cell Lysis: After treatment (Protocol 1), wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well of a 6-well plate.

-

Protein Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.[4]

-

Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

-

Sample Preparation: Mix a calculated volume of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[4]

-

SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and separate the proteins by electrophoresis.[13]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

-

Blocking: Block the membrane with 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer (e.g., anti-p-p70S6K, anti-p70S6K, anti-β-actin) overnight at 4°C with gentle shaking.[4][14]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: After further washes with TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphoprotein bands to the total protein bands to determine the relative change in phosphorylation.

References

- 1. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. ccrod.cancer.gov [ccrod.cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. youtube.com [youtube.com]

- 8. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 9. youtube.com [youtube.com]

- 10. google.com [google.com]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 14. ccrod.cancer.gov [ccrod.cancer.gov]

How to use [Compound] in a laboratory setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus.[1] It is a potent and highly specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] Rapamycin functions as an allosteric inhibitor of mTOR Complex 1 (mTORC1) by first forming a complex with the intracellular receptor FKBP12.[1][3][4] This FKBP12-rapamycin complex then binds to the FRB domain of mTOR, inhibiting its kinase activity.[5] Due to its critical role in cellular processes, rapamycin and its analogs (rapalogs) are widely used in research and have clinical applications as immunosuppressants and anti-cancer agents.[1][5][6]

These application notes provide detailed protocols and guidelines for the use of rapamycin in a laboratory setting, focusing on its application in cell culture experiments to study mTOR signaling, cell proliferation, and autophagy.

Mechanism of Action: mTOR Signaling Pathway

mTOR is the catalytic subunit of two distinct protein complexes, mTORC1 and mTORC2.[3] Rapamycin primarily inhibits mTORC1, which is sensitive to nutrients and growth factors, and regulates processes like protein synthesis and cell growth.[2][6] Key downstream effectors of mTORC1 include S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[2][5] Inhibition of mTORC1 by rapamycin leads to the dephosphorylation and inactivation of S6K1 and the dephosphorylation of 4E-BP1, which in turn inhibits cap-dependent translation.[4] While mTORC2 is generally considered rapamycin-insensitive, prolonged exposure to high concentrations of rapamycin may also inhibit mTORC2 assembly and signaling in certain cell types.[2][7][8]

Figure 1. Simplified mTOR signaling pathway showing Rapamycin's inhibition of mTORC1.

Data Presentation: In Vitro Efficacy

The effective concentration of rapamycin can vary significantly depending on the cell line and the biological endpoint being measured. Inhibition of S6K1 phosphorylation is a sensitive marker of mTORC1 inhibition and often occurs at lower concentrations than those required to inhibit cell proliferation.

| Cell Line | Assay Type | IC₅₀ Value | Recommended Working Concentration | Reference(s) |

| HEK293 | mTOR Activity | ~0.1 nM | 10-100 nM | [9] |

| MCF7 (Breast Cancer) | S6K1 Phosphorylation | 0.5 nM | 10-100 nM | [7] |

| MCF7 (Breast Cancer) | Proliferation | 20 nM | 20-200 nM | [7][10] |

| MDA-MB-231 (Breast Cancer) | S6K1 Phosphorylation | 20 nM | 20-200 nM | [7] |

| MDA-MB-231 (Breast Cancer) | Proliferation | 10 µM - 20 µM | 1-20 µM | [7][10] |

| HCT-116 (Colon Cancer) | Cell Viability | 1.38 nM | 1-10 nM | [11] |

| Ca9-22 (Oral Cancer) | Proliferation | ~15 µM | 10-20 µM | [12] |

| T98G (Glioblastoma) | Cell Viability | 2 nM | 1-10 nM | [9] |

| U87-MG (Glioblastoma) | Cell Viability | 1 µM | 0.5-5 µM | [9] |

| General Cell Culture | Autophagy Induction | Not Applicable | 10-500 nM | [1] |

| General Cell Culture | mTORC1 Inhibition (Western Blot) | Not Applicable | 10-100 nM | [1][4] |

Experimental Protocols

Preparation of Rapamycin Stock Solution

Materials:

-

Rapamycin powder (hygroscopic, protect from light and moisture)[1]

-

Dimethyl sulfoxide (DMSO), sterile

-

Ethanol (EtOH), sterile

-

Microcentrifuge tubes, sterile

Procedure:

-

Rapamycin is hygroscopic and should be stored desiccated at -20°C.[1]

-

Allow the rapamycin vial to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a high-concentration stock solution, for example, 10 mM in DMSO or ethanol. Rapamycin is soluble in DMSO at up to 200 mg/ml and in ethanol at 50 mg/ml.[4]

-

Calculation Example for 10 mM Stock: Rapamycin Molecular Weight is ~914.17 g/mol . To make 1 ml of a 10 mM stock, dissolve 9.14 mg of rapamycin in 1 ml of DMSO.

-

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C, protected from light. Once in solution, it is recommended to use within 3 months to prevent loss of potency.[4]

Protocol for Cell Proliferation/Viability Assay (MTT Assay)

This protocol assesses the effect of rapamycin on cell proliferation.

Materials:

-

Cells of interest plated in a 96-well plate

-

Complete culture medium

-

Rapamycin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of rapamycin in complete culture medium from your stock solution. Include a vehicle control (medium with the same concentration of DMSO used for the highest rapamycin concentration).

-

Remove the old medium from the wells and add 100 µl of the medium containing the different concentrations of rapamycin or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[12][13]

-

After incubation, add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol for Western Blot Analysis of mTORC1 Signaling

This protocol is used to detect changes in the phosphorylation status of mTORC1 downstream targets, such as S6K1 and 4E-BP1.

Figure 2. General workflow for Western Blot analysis of mTOR signaling.

Materials:

-

Cells cultured in 6-well plates

-

Rapamycin

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors[14]

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF membrane and transfer buffer/apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin/Tubulin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of rapamycin (e.g., 20 nM) for a specified time (e.g., 1-24 hours). A common pretreatment time is 1 hour prior to stimulation.[4]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µl of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[14]

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[14]

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[14]

-

Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[14]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]

-

Washing: Repeat the washing step.

-

Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities relative to loading controls.

Protocol for Autophagy Induction Assay

Rapamycin is a well-established inducer of autophagy. This can be assessed by monitoring the conversion of LC3-I to LC3-II via Western blot or by fluorescence microscopy.

Materials:

-

Cells cultured on coverslips (for microscopy) or in plates (for Western blot)

-

Rapamycin (working concentration typically 100-200 nM)[9]

-

Reagents for Western Blot (as described above) with anti-LC3B antibody

-

(Optional) Acridine Orange or Monodansylcadaverine (MDC) for fluorescent staining[9]

-

(Optional) GFP-LC3 plasmid for transfection

Procedure (Western Blot Method):

-

Treat cells with rapamycin (e.g., 200 nM) for 24 hours.[9]

-

Perform cell lysis, protein quantification, and Western blotting as described in Protocol 3.

-

Probe the membrane with an anti-LC3B antibody.

-

An increase in the ratio of the lipidated form, LC3-II (lower band, ~14 kDa), to the cytosolic form, LC3-I (upper band, ~16 kDa), indicates autophagy induction.

Procedure (Fluorescence Microscopy with Acridine Orange):

-

Seed cells on glass coverslips in a 24-well plate.

-

Treat cells with rapamycin as desired.

-

Stain cells with acridine orange (1 µg/mL) for 15 minutes.[9]

-

Wash cells with PBS.

-

Visualize the cells under a fluorescence microscope. The formation of acidic vesicular organelles (AVOs), which stain bright red, is indicative of autophagy. The cytoplasm and nucleus will stain green.[9]

Conclusion

Rapamycin is an invaluable tool for studying the mTOR signaling pathway and its role in various cellular processes. The protocols provided here offer a starting point for utilizing rapamycin in a laboratory setting. Researchers should note that optimal conditions, including drug concentration and incubation time, are cell-type dependent and should be empirically determined for each experimental system. Careful storage and handling of the compound are crucial for maintaining its potency and ensuring reproducible results.

References

- 1. agscientific.com [agscientific.com]

- 2. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

- 12. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Rapamycin (Sirolimus)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound originally discovered as an antifungal agent produced by the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui).[1] It is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] Due to its immunosuppressive and anti-proliferative properties, Rapamycin is widely used in clinical settings to prevent organ transplant rejection and to treat certain cancers.[1][4] In research, it is an invaluable tool for studying the mTOR signaling pathway, which is implicated in numerous physiological and pathological processes, including aging, cancer, and metabolic diseases.[1][2][5]

Mechanism of Action: mTOR Pathway Inhibition

Rapamycin exerts its inhibitory effect on the mTORC1 complex. The process begins with Rapamycin diffusing into the cell and forming a complex with the immunophilin FK506-binding protein 12 (FKBP12).[6] This Rapamycin-FKBP12 complex then acts as an allosteric inhibitor by binding to the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[7] This binding event prevents mTORC1 from accessing its substrates, thereby inhibiting downstream signaling.[7]

The inhibition of mTORC1 leads to several key cellular outcomes:

-

Inhibition of Protein Synthesis: mTORC1 normally phosphorylates and activates S6 kinase (S6K) and inactivates the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[6] By inhibiting mTORC1, Rapamycin leads to the dephosphorylation of S6K and 4E-BP1, which ultimately suppresses protein synthesis and arrests the cell cycle in the G1 phase.[3][6]

-

Activation of Autophagy: Under normal conditions, mTORC1 phosphorylates and inhibits the ULK1 complex, a key initiator of autophagy. Rapamycin's inhibition of mTORC1 lifts this suppression, leading to the activation of autophagy, the cellular process for degrading and recycling damaged organelles and proteins.[3]

While Rapamycin is highly specific for mTORC1, long-term or high-dose treatment can also lead to the inhibition of the mTORC2 complex in certain cell types, which can contribute to some of the metabolic side effects observed clinically.[8][9]

References

- 1. youtube.com [youtube.com]

- 2. google.com [google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. The Key issue of Dosing Levels and Intervals for Best Rapamycin Outcomes - #39 by Maveric78 - Rapamycin Longevity News [rapamycin.news]

- 5. Evaluating the effect of rapamycin treatment in Alzheimer’s disease and aging using in vivo imaging: the ERAP phase IIa clinical study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 7. youtube.com [youtube.com]

- 8. academic.oup.com [academic.oup.com]

- 9. youtube.com [youtube.com]

Application Notes and Protocols: A-438079 in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-438079 is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2][3][4][5] The P2X7 receptor is highly expressed on immune cells, including microglia in the central nervous system (CNS), and its activation is implicated in various pathological processes such as inflammation, neuropathic pain, and epilepsy.[1][6][7] Consequently, A-438079 serves as a critical pharmacological tool for investigating the role of P2X7R in neurological disorders. These application notes provide detailed protocols for the use of A-438079 in key in vitro and in vivo neuroscience experiments.

Mechanism of Action

A-438079 is a competitive antagonist of the P2X7 receptor.[1] Extracellular ATP, often released in response to cellular stress or injury, binds to the P2X7 receptor, leading to the opening of a non-selective cation channel.[8] This results in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. Prolonged activation of P2X7R can lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da. This sustained activation triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[5][8] A-438079 selectively blocks these ATP-induced effects by preventing the initial channel opening.

Quantitative Data

The following tables summarize the key quantitative parameters of A-438079 activity from published studies.

Table 1: In Vitro Activity of A-438079

| Parameter | Species | Cell Line/System | Agonist | Value | Reference |

| IC₅₀ (Ca²⁺ influx) | Human | 1321N1 astrocytoma cells | BzATP | 300 nM | [1] |

| IC₅₀ (Ca²⁺ influx) | Rat | 1321N1 astrocytoma cells | BzATP | 100 nM | [1] |

| IC₅₀ (Ca²⁺ influx) | Rat | 1321N1 cells | BzATP (10 µM) | 321 nM | [2][3][4] |

| pIC₅₀ | Human | THP-1 cells | BzATP | 6.7 | [1] |

| pIC₅₀ | - | - | - | 6.9 | [2][3][4][5] |

Table 2: In Vivo Efficacy of A-438079

| Animal Model | Species | Endpoint | Route of Administration | Effective Dose | Reference |

| Neuropathic Pain (Spinal Nerve Ligation & Chronic Constriction Injury) | Rat | Reduction of mechanical allodynia | Intraperitoneal (i.p.) | 100 and 300 µmol/kg | [3][4] |

| Neuropathic Pain | Rat | Reduction of mechanical allodynia | Intraperitoneal (i.p.) | ED₅₀ = 76 µmol/kg | [1] |

| Neuropathic Pain | Rat | Reduction of evoked activity of spinal neurons | Intravenous (i.v.) | 80 µmol/kg | [3][4] |

| Status Epilepticus | Mouse | Reduction in seizure severity and neuronal death | Intraperitoneal (i.p.) | 5 and 15 mg/kg | [2][3] |

Signaling Pathway

The following diagram illustrates the signaling pathway of the P2X7 receptor and the point of intervention for A-438079.

Caption: P2X7R signaling and A-438079 inhibition.

Experimental Protocols

In Vitro: Inhibition of BzATP-Induced Calcium Influx

This protocol describes how to measure the inhibitory effect of A-438079 on P2X7 receptor-mediated calcium influx in a human astrocytoma cell line.

Experimental Workflow:

Caption: Calcium influx assay workflow.

Materials:

-

1321N1 human astrocytoma cells stably expressing the human P2X7 receptor

-

DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin

-

A-438079

-

BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Culture 1321N1-hP2X7R cells in T-75 flasks until they reach 80-90% confluency.

-

Seeding: Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells/well and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium from the wells and add 100 µL of the loading buffer. Incubate for 1 hour at 37°C in the dark.

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Compound Pre-incubation: Prepare serial dilutions of A-438079 in HBSS. Add the desired concentrations of A-438079 to the respective wells and incubate for 30 minutes at room temperature.

-

Agonist Stimulation and Measurement: Prepare a solution of BzATP in HBSS (e.g., a final concentration of 10 µM). Place the plate in a fluorescence plate reader and begin recording baseline fluorescence. Inject the BzATP solution into the wells and continue to record the fluorescence intensity for at least 5 minutes.

-

Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the response against the concentration of A-438079 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vitro: Inhibition of IL-1β Release from THP-1 Monocytes

This protocol details the assessment of A-438079's ability to inhibit P2X7R-mediated IL-1β release from human monocytic cells.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

A-438079

-

BzATP

-

Human IL-1β ELISA kit

Procedure:

-

Cell Differentiation: Differentiate THP-1 cells by treating them with PMA (e.g., 100 ng/mL) for 24-48 hours. This will cause the cells to adhere and differentiate into a macrophage-like phenotype.

-

Priming: Replace the medium with fresh RPMI-1640 containing LPS (e.g., 1 µg/mL) and incubate for 3-4 hours. This step is necessary to induce the expression of pro-IL-1β.

-

Compound Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of A-438079. Incubate for 30 minutes.

-

P2X7R Activation: Add BzATP (e.g., a final concentration of 300 µM) to the wells and incubate for 1-2 hours.

-

Supernatant Collection: Carefully collect the cell culture supernatants.

-

ELISA: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the concentration of IL-1β against the concentration of A-438079 to determine the inhibitory effect.

In Vivo: Assessment in a Rat Model of Neuropathic Pain

This protocol outlines the use of A-438079 to alleviate mechanical allodynia in a rat model of neuropathic pain.

Experimental Workflow:

Caption: Neuropathic pain model workflow.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

A-438079

-

Vehicle (e.g., saline or DMSO/saline mixture)

-

Von Frey filaments

Procedure:

-

Surgical Model of Neuropathic Pain (Spared Nerve Injury - SNI):

-

Anesthetize the rat.

-

Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

-

Close the muscle and skin layers with sutures.

-

-

Post-operative Care and Allodynia Development:

-

Provide appropriate post-operative care.

-

Allow 7-14 days for the development of stable mechanical allodynia.

-

-

Assessment of Mechanical Allodynia:

-

Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.

-